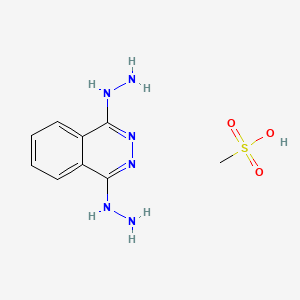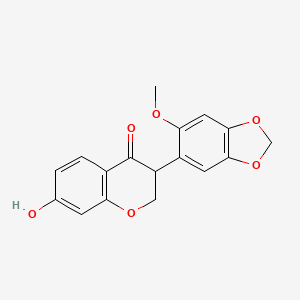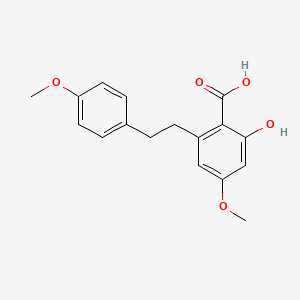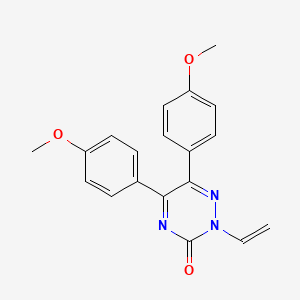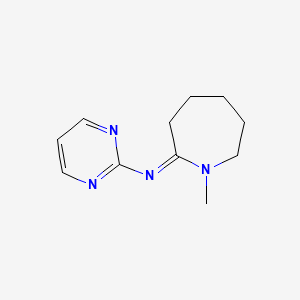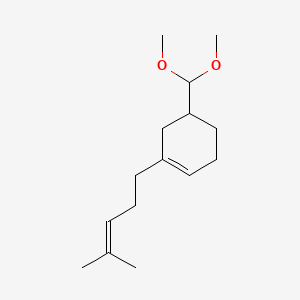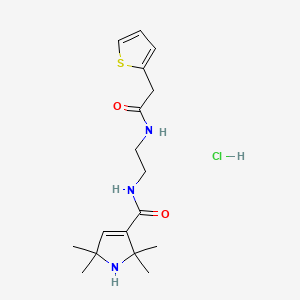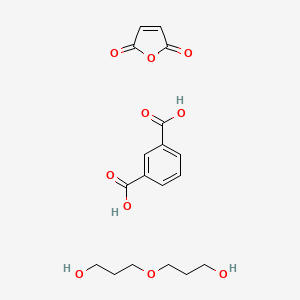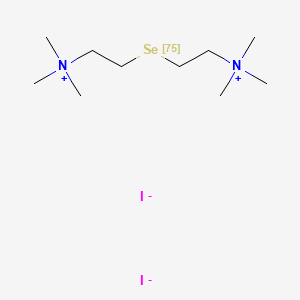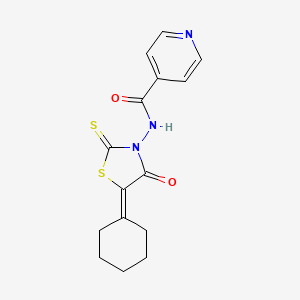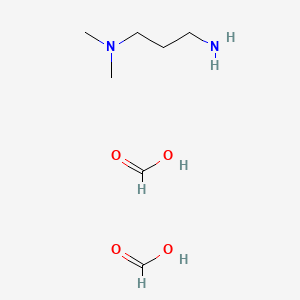
N',N'-dimethylpropane-1,3-diamine;formic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’,N’-dimethylpropane-1,3-diamine;formic acid is a compound that consists of N’,N’-dimethylpropane-1,3-diamine and formic acid. N’,N’-dimethylpropane-1,3-diamine, also known as 1,3-bis(methylamino)propane, is an organic compound with the chemical formula C5H14N2. It is a diamine with two methyl groups attached to the nitrogen atoms. Formic acid, on the other hand, is the simplest carboxylic acid with the chemical formula CH2O2. The combination of these two compounds forms a complex that has various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
N’,N’-dimethylpropane-1,3-diamine can be synthesized through the reaction of 1,3-diaminopropane with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetone and is carried out under reflux conditions .
Industrial Production Methods
In industrial settings, N’,N’-dimethylpropane-1,3-diamine is produced by the continuous reaction of dimethylamine with acrylonitrile to form dimethylaminopropionitrile, which is then hydrogenated using a catalyst such as Raney nickel in the presence of an alcohol solvent and a small amount of base . This method is efficient and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N’,N’-dimethylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Alkyl halides like methyl iodide are used in substitution reactions.
Major Products
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Quaternary ammonium salts.
Scientific Research Applications
N’,N’-dimethylpropane-1,3-diamine;formic acid has several applications in scientific research:
Biology: It is used in the modification of biomolecules and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of N’,N’-dimethylpropane-1,3-diamine;formic acid involves its ability to act as a nucleophile due to the presence of amine groups. It can form covalent bonds with electrophilic centers in various substrates, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific application and the nature of the substrate .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylethylenediamine: Similar structure but with a shorter carbon chain.
N,N-dimethyl-1,6-hexanediamine: Similar structure but with a longer carbon chain.
N,N-diethyl-1,3-propanediamine: Similar structure but with ethyl groups instead of methyl groups.
Uniqueness
N’,N’-dimethylpropane-1,3-diamine is unique due to its specific carbon chain length and the presence of two methyl groups on the nitrogen atoms. This structure imparts distinct chemical properties and reactivity, making it suitable for specific applications that other similar compounds may not be able to achieve .
Properties
CAS No. |
134971-35-0 |
|---|---|
Molecular Formula |
C7H18N2O4 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
N',N'-dimethylpropane-1,3-diamine;formic acid |
InChI |
InChI=1S/C5H14N2.2CH2O2/c1-7(2)5-3-4-6;2*2-1-3/h3-6H2,1-2H3;2*1H,(H,2,3) |
InChI Key |
LRRWYYTUAOSVEO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN.C(=O)O.C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


